molecular formula C13H25N B13286677 2-(Cycloheptylmethyl)piperidine

2-(Cycloheptylmethyl)piperidine

Cat. No.: B13286677
M. Wt: 195.34 g/mol
InChI Key: GJWBWELLAZJMBW-UHFFFAOYSA-N
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Description

2-(Cycloheptylmethyl)piperidine is a chemical compound that belongs to the piperidine class of organic compounds Piperidines are six-membered heterocyclic compounds containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cycloheptylmethyl)piperidine can be achieved through several methods. One common approach involves the reaction of cycloheptylmethyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of the desired product.

Another method involves the use of Grignard reagents. Cycloheptylmethyl bromide can react with piperidine in the presence of magnesium to form the corresponding Grignard reagent, which then undergoes nucleophilic substitution to yield this compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are commonly employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Cycloheptylmethyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Halogenated compounds, Grignard reagents.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Reduced piperidine derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

2-(Cycloheptylmethyl)piperidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Cycloheptylmethyl)piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: The parent compound, a simple six-membered ring with one nitrogen atom.

    Cycloheptylpiperidine: A similar compound with a cycloheptyl group directly attached to the piperidine ring.

    N-Methylpiperidine: Another derivative with a methyl group attached to the nitrogen atom.

Uniqueness

2-(Cycloheptylmethyl)piperidine is unique due to the presence of the cycloheptylmethyl group, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C13H25N

Molecular Weight

195.34 g/mol

IUPAC Name

2-(cycloheptylmethyl)piperidine

InChI

InChI=1S/C13H25N/c1-2-4-8-12(7-3-1)11-13-9-5-6-10-14-13/h12-14H,1-11H2

InChI Key

GJWBWELLAZJMBW-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)CC2CCCCN2

Origin of Product

United States

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